Hexamethylguanidinium chloride
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
bis(dimethylamino)methylidene-dimethylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N3.ClH/c1-8(2)7(9(3)4)10(5)6;/h1-6H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHWMSFGRUVCNP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=[N+](C)C)N(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20374715 | |
| Record name | Hexamethylguanidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30388-20-6 | |
| Record name | Hexamethylguanidinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20374715 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Guanidinium Cations in Chemical Science
The guanidinium (B1211019) cation, the protonated form of guanidine (B92328), is a cornerstone in chemical and biological sciences. Its planar and symmetric structure, featuring three amino groups bonded to a central carbon atom, results in a highly stable +1 cation in aqueous solutions. wikipedia.org This stability arises from efficient resonance stabilization and solvation by water molecules. wikipedia.org With a pKaH of 13.6, guanidine is a very strong base in water, existing almost exclusively as the guanidinium cation in neutral solutions. wikipedia.org
Guanidinium's unique properties make it a versatile tool in various applications. It is a potent protein denaturant, capable of disrupting the secondary structures of proteins and causing them to unfold into random peptide chains. wikipedia.orgbohrium.com This chaotropic nature is attributed to the guanidinium cation's ability to interact with both hydrophobic and hydrophilic groups within a protein. bohrium.com Furthermore, recent studies have highlighted the phenomenon of "like-charge ion pairing," where guanidinium cations can form weakly stable pairs in aqueous solutions, a discovery with significant implications for understanding interactions between arginine-rich peptides and cell membranes. bohrium.com The guanidinium moiety is also a key component of the amino acid arginine, playing a crucial role in protein structure and function. bohrium.com
Historical Development of Hexamethylguanidinium Chloride in Academic Inquiry
The synthesis and study of hexa-substituted guanidinium (B1211019) salts, including hexamethylguanidinium chloride, have been a subject of academic interest for some time. Early methods for preparing these compounds were often impractical due to the use of expensive starting materials. For instance, one reported synthesis involved the reaction of N,N,N',N'-(tetramethyl)thiourea with N,N'-dimethylcarbamoyl chloride to produce this compound. google.com Another method utilized the reaction of N,N,N',N'-(tetramethyl)thiourea with dimethyl sulfate (B86663), followed by the addition of dimethylamine (B145610). google.com
A significant advancement in the synthesis of hexaalkylguanidinium salts came with the development of methods involving the reaction of tetraalkylguanidine with an alkylating agent in the presence of an alkaline reagent. google.com This approach provided a more practical route to these compounds. The synthesis of this compound has also been achieved through the reaction of tetramethylchloroformamidinium chloride with N,N-Dimethyltrimethylsilylamine. dtic.mil Further research has explored the conversion of this compound to other derivatives, such as hexamethylguanidinium fluoride (B91410), through reactions with silver oxide and hydrofluoric acid. dtic.mildtic.mil
Scope and Research Trajectories of Hexamethylguanidinium Chloride
Established Synthetic Pathways
The primary methods for synthesizing this compound and related salts can be categorized into direct alkylation processes and multistep syntheses starting from common chemical feedstocks.
One direct route to hexa-substituted guanidinium salts involves the exhaustive methylation of guanidine (B92328) or its partially alkylated derivatives. For instance, N,N,N',N'-tetramethylguanidine can be contacted with an alkylating agent, such as a methyl halide, in the presence of an alkaline reagent to produce the corresponding hexaalkylguanidinium salt. researchgate.net The reaction of penta-substituted guanidines with an alkylating agent is another established method. researchgate.net The methylation of guanidinium chlorides with reagents like dimethyl sulfate (B86663) has also been shown to yield bis-quaternary salts.
The formation of this compound can be achieved through a straightforward acid-base reaction. Hexamethylguanidine, the free base, reacts with hydrogen halides. In this reaction, the basic guanidine nitrogen accepts a proton from the hydrogen halide, such as hydrogen chloride (HCl), to form the stable hexamethylguanidinium cation and the corresponding halide anion. This method is analogous to the synthesis of other guanidinium salts, such as hexamethylguanidinium thiocyanate (B1210189), which is formed from the reaction between the base (hexamethylguanidine) and thiocyanic acid. evitachem.com Similarly, reacting hexamethylguanidine with hydrazoic acid produces hexamethylguanidinium azide. smolecule.com This neutralization reaction is a fundamental and effective method for preparing the salt, provided the free base is available.
Complex, multistep syntheses provide an alternative and often more practical route to this compound, starting from readily available precursors like urea (B33335) and its derivatives. These methods proceed through the formation of reactive amidinium intermediates.
N,N,N′,N′-Tetramethylurea serves as a key starting material in several synthetic pathways. google.com It can be activated by various reagents to form a more reactive species capable of undergoing further transformation. For example, the reaction of N,N,N′,N′-tetramethylurea with phosgene (B1210022) or other halogenating agents is a common first step. evitachem.comgoogle.com This reaction converts the relatively inert urea into a highly electrophilic intermediate, setting the stage for subsequent nucleophilic attack. A patent describes a method where tetraalkylureas are dissolved in an organic solvent and reacted with triphosgene (B27547) in the presence of a catalyst to initiate the synthesis.
Halogenating agents are crucial for activating the urea precursor. Phosgene (COCl₂), thionyl chloride (SOCl₂), and phosphorus pentachloride (PCl₅) are commonly employed for this purpose. These reagents react with N,N,N′,N′-tetramethylurea to convert the carbonyl oxygen into a leaving group, facilitating the formation of a chloroformamidinium species. evitachem.comgoogle.com Phosgene, for instance, reacts with tetraalkylureas to yield N,N,N′,N′-tetraalkyl-chloroformamidinium chlorides. google.com Thionyl chloride is also widely used to convert carboxylic acids to acyl chlorides, a similar activation process. Phosphorus pentachloride is another powerful chlorinating agent used to convert C=O groups to CCl₂ groups. The choice of halogenating agent can influence reaction conditions and outcomes.
Table 1: Comparison of Common Halogenating Agents in Amidinium Salt Synthesis
| Halogenating Agent | Formula | Typical Application in Synthesis | Byproducts |
| Phosgene | COCl₂ | Reacts with N,N,N′,N′-tetramethylurea to form N,N,N′,N′-tetramethylchloroformamidinium chloride. evitachem.comgoogle.com | Carbon dioxide (CO₂) |
| Thionyl Chloride | SOCl₂ | Used to convert carboxylic acids to acyl chlorides; activates urea derivatives. | Sulfur dioxide (SO₂), Hydrogen chloride (HCl) |
| Phosphorus Pentachloride | PCl₅ | Converts carbonyl groups to gem-dichloro groups; activates urea derivatives. | Phosphoryl chloride (POCl₃) |
| Triphosgene | C₃Cl₆O₃ | A solid, safer alternative to phosgene gas for the same transformations. | Carbon dioxide (CO₂) |
The reaction of N,N,N′,N′-tetramethylurea with a halogenating agent like phosgene yields N,N,N′,N′-tetramethylchloroformamidinium chloride. evitachem.comgoogle.com This compound is a key, isolable intermediate in the synthesis of this compound. evitachem.com It is a highly reactive electrophile. The subsequent step in the synthesis involves the reaction of this intermediate with a nucleophile. To form this compound, N,N,N′,N′-tetramethylchloroformamidinium chloride is treated with dimethylamine (B145610). evitachem.com The dimethylamine attacks the central carbon of the chloroformamidinium salt, displacing the chlorine atom and forming the hexamethylguanidinium cation. evitachem.com The reaction is typically carried out in the presence of a tertiary amine, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction. evitachem.com
Synthesis from N,N,N′,N′-(Tetramethyl)thiourea
A notable synthetic route to this compound involves the use of N,N,N′,N′-tetramethylthiourea as a starting material. This method is predicated on the reaction of the thiourea (B124793) derivative with a suitable reagent that facilitates the introduction of the final two methyl groups and the displacement of the sulfur atom.
One documented procedure involves the reaction of N,N,N′,N′-tetramethylthiourea with N,N-dimethylcarbamoyl chloride. google.com In this reaction, the carbamoyl (B1232498) chloride serves as the electrophile, reacting with the nucleophilic sulfur atom of the tetramethylthiourea. This interaction leads to a reactive intermediate that subsequently undergoes rearrangement and reaction with the dimethylamine moiety, ultimately forming the stable hexamethylguanidinium cation and displacing the sulfur. While this method is chemically effective, its practicality on a large scale can be limited by the cost of the N,N-dimethylcarbamoyl chloride reagent. google.com
Another related approach begins with the alkylation of N,N,N′,N′-tetramethylthiourea using dimethyl sulfate. google.com This initial step results in the formation of a carbenium methylsulfate (B1228091) intermediate. The subsequent introduction of dimethylamine to this intermediate facilitates the final step of the guanidinium core formation, yielding hexamethylguanidinium methylsulfate. google.com To obtain the target chloride salt, an additional anion exchange step would be necessary. The primary drawback of this pathway is also the expense associated with the starting materials. google.com
Table 1: Synthesis of Hexamethylguanidinium Salts from N,N,N′,N′-Tetramethylthiourea
| Starting Material | Reagent(s) | Product | Reference |
|---|---|---|---|
| N,N,N′,N′-Tetramethylthiourea | 1. N,N-Dimethylcarbamoyl chloride | This compound | google.com |
Advanced Synthetic Approaches and Anion Metathesis Reactions
Anion Exchange Strategies for Diverse Hexamethylguanidinium Salts
Anion metathesis, or anion exchange, is a powerful and widely used strategy to diversify the range of hexamethylguanidinium salts starting from a common precursor, typically this compound. This method allows for the synthesis of salts with a wide array of anions, tailoring the physical and chemical properties of the resulting compound for specific applications, such as organic ionic plastic crystals (OIPCs) and electrolytes. researchgate.netrsc.orgsigmaaldrich.com The process generally involves reacting the initial guanidinium salt with a salt containing the desired new anion, leading to a precipitation or extraction that drives the reaction to completion.
Several examples highlight the versatility of this approach:
Synthesis of Hexamethylguanidinium Cyanate (B1221674): A twofold anion-exchange reaction starting from this compound can be used to produce hexamethylguanidinium cyanate. iucr.orgresearchgate.netiucr.org This process first involves converting the chloride salt to an intermediate, such as hexamethylguanidinium tetrafluoroborate (B81430), by reacting it with a tetrafluoroborate source like BF₃O(C₂H₅)₂. iucr.orgiucr.org The resulting tetrafluoroborate salt is then reacted with potassium cyanate in water, leading to the formation of the desired cyanate salt. iucr.orgiucr.org
Synthesis of Salts for OIPCs: A range of hexamethylguanidinium-based OIPCs have been synthesized via anion exchange from the chloride salt. rsc.orgsigmaaldrich.com These include salts with anions such as bis(trifluoromethanesulfonyl)imide ([TFSI]⁻), hexafluorophosphate (B91526) ([PF₆]⁻), and tetrafluoroborate ([BF₄]⁻). rsc.orgsigmaaldrich.com The synthesis typically involves metathesis reactions in a suitable solvent with lithium or other alkali metal salts of the target anion (e.g., LiTFSI). researchgate.net
General Anion Metathesis: The chloride or iodide salts of guanidinium cations are common starting points for metathesis reactions to produce salts with various counter-anions. researchgate.net These include tricyanomethanides, tetracyanopropenides, saccharinides, thiocyanates, and bis(trifluormethansulfonyl)imides. researchgate.net
Table 2: Examples of Anion Exchange Reactions for Hexamethylguanidinium Salts
| Starting Salt | Reagent | Resulting Anion | Reference |
|---|---|---|---|
| This compound | 1. BF₃O(C₂H₅)₂ 2. Potassium cyanate | Cyanate (OCN⁻) | iucr.orgiucr.org |
| This compound | Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) | Bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) | researchgate.netrsc.orgsigmaaldrich.com |
| This compound | Not specified | Hexafluorophosphate ([PF₆]⁻) | rsc.orgsigmaaldrich.com |
| This compound | Not specified | Tetrafluoroborate ([BF₄]⁻) | rsc.orgsigmaaldrich.com |
| This compound | Not specified | Bis(fluorosulfonyl)imide ([FSI]⁻) | rsc.org |
Green Chemistry Principles in this compound Synthesis
Applying green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific literature detailing a fully "green" synthesis of this particular compound is limited, the established principles of green chemistry can be applied to critique and improve existing synthetic routes.
The key principles relevant to this synthesis include:
Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Routes that involve protecting groups or generate significant stoichiometric byproducts have lower atom economy.
Use of Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with safer alternatives. Water is often an ideal green solvent. rsc.org
Reduction of Derivatives: Unnecessary derivatization, such as the use of blocking or protecting groups, should be avoided as it requires additional reagents and generates waste. acs.org
Catalysis: Catalytic reagents are superior to stoichiometric reagents. Phase-transfer catalysts (PTCs), for example, can enhance reaction rates and yields in multiphase systems, often under milder conditions, which aligns with green chemistry goals. google.comsemanticscholar.org
Application to this compound Synthesis:
The synthesis from N,N,N′,N′-tetramethylthiourea and N,N-dimethylcarbamoyl chloride, while direct, may not be optimal from a green chemistry perspective due to the nature of the reagents and potential byproducts.
Potential Green Improvements:
Solvent Choice: Exploring the use of greener solvents, such as water or 2-methyltetrahydrofuran (B130290) (2-MeTHF), instead of traditional volatile organic compounds like methylene (B1212753) chloride, could significantly improve the environmental profile of the synthesis. google.comsemanticscholar.org Some syntheses of related sulfonyl chlorides have successfully used water as a solvent. rsc.org
Phase-Transfer Catalysis (PTC): The synthesis of hexaalkylguanidinium salts can be effectively conducted using a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide. google.com This approach can facilitate reactions between reactants in different phases (e.g., an aqueous phase and an organic phase), potentially eliminating the need for hazardous, single-phase solvent systems and allowing for easier product separation.
Alternative Reagents: Investigating alternative, less hazardous methylating agents or routes that avoid reagents like phosgene derivatives (which are sometimes used in related guanidine syntheses) is a key area for green improvement. google.com For instance, developing routes from biomass-derived platform molecules, as explored for other nitrogen-containing compounds, represents a long-term goal for sustainable chemical production. rsc.org
Ultimately, a truly green synthesis of this compound would involve a high-yield, high atom-economy process using renewable feedstocks, non-toxic reagents, and environmentally benign solvents, a goal that remains a subject for future research.
Single-Crystal X-ray Diffraction Studies of Hexamethylguanidinium Salts
The hexamethylguanidinium cation typically adopts a propeller-like shape. dtic.mil The central CN₃ core is essentially planar, a consequence of the delocalization of the positive charge. dtic.milresearchgate.net However, the six methyl groups attached to the nitrogen atoms can exhibit significant conformational flexibility. mdpi.com
A common feature observed in the crystal structures of hexamethylguanidinium salts is orientational disorder. researchgate.netiucr.orgiucr.org This means that the cation can occupy multiple, slightly different orientations within the crystal lattice. For instance, in the crystal structure of N,N,N′,N′,N′′,N′′-hexamethylguanidinium 1,1,3,3-tetracyanoprop-2-en-1-ide, the hexamethylguanidinium ion was found to have two sets of positions for its nitrogen and carbon atoms, with an occupancy ratio of 0.535(3) to 0.465(3). researchgate.netiucr.org Similarly, in the hydrated cyanate salt, one of the two independent cations in the asymmetric unit displays orientational disorder with an occupancy ratio of 0.852(6) to 0.148(6), corresponding to a 60° rotation. iucr.org This disorder is advantageous for the material's plasticity, a key characteristic of organic ionic plastic crystals. rsc.org
Interionic interactions, particularly hydrogen bonds, are fundamental in dictating the supramolecular architecture of ionic compounds. d-nb.infonih.gov In hexamethylguanidinium salts, while the cation itself lacks traditional hydrogen bond donors, weak C–H···X hydrogen bonds (where X is an anion) can be observed. For instance, in hexaethylguanidinium tetrachloroferrate(III), the ions are arranged in chains through C–H···Cl contacts. mdpi.com
In hydrated salts, water molecules play a crucial role in mediating interactions. In N,N,N′,N′,N′′,N′′-hexamethylguanidinium cyanate 1.5-hydrate, strong O–H···N hydrogen bonds are present between water molecules and the cyanate anions, and strong O–H···O hydrogen bonds exist between the water molecules themselves. iucr.org This results in a two-dimensional hydrogen-bonded network, with the hexamethylguanidinium cations packed between these layers. iucr.org Similarly, in hexaethylguanidinium chloride monohydrate, a three-dimensional network of C–H···Cl, C–H···O, and O–H···Cl interactions is observed. mdpi.com Chloride ions are known to be integral parts of hydrogen-bonded networks in aqueous solutions. rsc.org
The nature of the anion significantly influences the type and strength of these interactions. The interaction of anions with the cation can be categorized as 'intra-ionic', where the anion interacts with a single cation, or 'inter-ionic', where the anion bridges multiple cations. d-nb.info
Spectroscopic Characterization in Structural Analysis (e.g., NMR, IR)
Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide complementary information to diffraction methods for structural elucidation. libretexts.orgthermofisher.com
NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are routinely used to confirm the identity and purity of organometallic compounds. libretexts.org In the case of this compound, the ¹H NMR spectrum would show a characteristic signal for the methyl protons, typically around 2.77 ppm in CDCl₃. dtic.mil The chemical shifts in NMR spectra are sensitive to the electronic environment of the nuclei, and changes in these shifts can indicate interactions in solution. researchgate.net For instance, the chemical shift of protons involved in hydrogen bonding can be significantly affected. researchgate.net More complex NMR techniques, such as solid-state NMR, can provide insights into the dynamics of the ions in the solid state, which is particularly relevant for understanding ion transport in OIPCs. nsf.govacs.org
IR Spectroscopy: IR spectroscopy is a powerful tool for identifying functional groups within a molecule. thermofisher.comsemanticscholar.org For hexamethylguanidinium salts, the IR spectra would show characteristic vibrational bands. For example, the solid-state Raman spectrum of this compound shows strong bands in the C-H stretching region (2800-3020 cm⁻¹). dtic.mil The positions and shapes of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.
Crystallographic Insights into Charge Delocalization within the Guanidinium Moiety
One of the key electronic features of the guanidinium cation is the extensive delocalization of the positive charge over the central carbon and three nitrogen atoms. researchgate.netiucr.org Single-crystal X-ray diffraction provides direct evidence for this phenomenon.
The C–N bond lengths within the central CN₃ unit of the hexamethylguanidinium cation are found to be intermediate between those of a typical C–N single bond and a C=N double bond. For example, in N,N,N′,N′,N′′,N′′-hexamethylguanidinium 1,1,3,3-tetracyanoprop-2-en-1-ide, the C–N bond lengths range from 1.339(16) to 1.35(2) Å. researchgate.netiucr.org Similarly, in the cyanate salt, these bond lengths are in the range of 1.329(2) to 1.358(10) Å. iucr.org This indicates significant partial double-bond character for all three C–N bonds, confirming that the positive charge is delocalized across the N-C-N plane. researchgate.netiucr.orgiucr.org
The planarity of the CN₃ unit and the N–C–N bond angles, which are typically close to 120°, further support the sp² hybridization of the central carbon atom and the delocalized nature of the π-system. dtic.miliucr.org
Table 1: Selected Bond Lengths and Angles for Hexamethylguanidinium Salts This is an interactive table. Click on the headers to sort the data.
| Compound | C-N Bond Lengths (Å) | N-C-N Bond Angles (°) | Reference |
|---|---|---|---|
| [HMG][C₇HN₄] | 1.339(16) - 1.35(2) | - | researchgate.netiucr.org |
| [HMG][OCN]·1.5H₂O | 1.329(2) - 1.358(10) | 118.0(7) - 121.8(7) | iucr.org |
| ([HMG])₂[SiF₆]·6H₂O | - | 117.9(3) - 121.9(3) | dtic.mil |
Investigations of Free Volume in Hexamethylguanidinium-based Organic Ionic Plastic Crystals
Organic ionic plastic crystals (OIPCs) are solid-state materials characterized by disordered, rotationally mobile ions within a crystalline lattice. rsc.org The concept of "free volume" refers to the voids or open spaces within the material's structure. This free volume is crucial for facilitating ion migration, which is the basis of ionic conductivity in these materials. rsc.orgresearchgate.net
The introduction of structural disorder, such as the orientational disorder of the hexamethylguanidinium cation, can increase the free volume within the crystal lattice. rsc.org This, in turn, can lower the energy barriers for ion transport and enhance ionic conductivity. rsc.org Studies on composites of hexamethylguanidinium bis(fluorosulfonyl)imide (HMGFSI) with polymers have shown that the addition of nanoparticles can promote structural disorder and increase free volume, leading to higher ionic conductivity at lower temperatures. rsc.org
Positron Annihilation Lifetime Spectroscopy (PALS) is a technique used to probe the free volume in materials. rsc.org In some OIPC systems, a direct correlation has been observed between a larger free volume, as measured by PALS, and higher ionic conductivity. researchgate.net The choice of anion in hexamethylguanidinium-based OIPCs also significantly influences the free volume and, consequently, the material's transport properties. rsc.org
Catalytic Research Applications and Mechanistic Aspects
Phase Transfer Catalysis (PTC) Efficiency and Scope
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in separate, immiscible phases—typically an aqueous phase and an organic phase. unimi.it The catalyst, in this case, Hexamethylguanidinium chloride, functions by transporting a reactant from one phase to the other, where the reaction can then proceed. operachem.com
In a biphasic system, the reaction rate is governed by the transfer of the reactive species across the liquid-liquid or solid-liquid interface. princeton.edu this compound, being a salt, possesses a positively charged guanidinium (B1211019) cation that can form an ion pair with an anion from the aqueous or solid phase. The six methyl groups on the cation increase its lipophilicity, or its affinity for the organic phase. researchgate.net
Research into various hexaalkylguanidinium salts has shown that their catalytic activity is closely tied to their lipophilicity. In reactions where the process is initiated in the organic phase, more lipophilic guanidinium salts tend to exhibit higher catalytic activity. researchgate.net
A significant application of this compound as a phase transfer catalyst is in halogen exchange (Halex) reactions. The Halex process is a type of nucleophilic aromatic substitution used to synthesize aryl fluorides from aryl chlorides. wikipedia.orgacsgcipr.org These reactions are industrially important but often require harsh conditions, such as high temperatures (150-250 °C) and the use of polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF). wikipedia.orgscientificupdate.com
The primary challenge in Halex reactions is the low solubility and reactivity of the fluoride (B91410) source, typically an alkali metal salt like potassium fluoride (KF), in the organic solvent where the aryl chloride is dissolved. acsgcipr.org this compound overcomes this by acting as a phase transfer catalyst. It facilitates the transfer of the fluoride anion (F⁻) from the solid KF into the organic phase, allowing it to react with the aryl chloride. The use of such catalysts can accelerate these otherwise sluggish reactions. acsgcipr.orgscientificupdate.com Guanidinium derivatives have been specifically noted for their effectiveness in catalyzing Halex reactions of aromatic compounds.
Table 1: Examples of Industrially Relevant Halex Reactions
| Starting Material | Product |
|---|---|
| 2-Nitrochlorobenzene | 2-Fluoronitrobenzene |
| 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene |
| 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile |
| 5-Chloro-2-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |
This table showcases typical conversions achieved via the Halex process, where phase transfer catalysts like this compound are often employed to facilitate the chloride-fluoride exchange. wikipedia.org
The performance of this compound as a PTC is often benchmarked against more conventional catalysts, such as quaternary ammonium (B1175870) ('quat') and phosphonium (B103445) salts.
Studies comparing hexaalkylguanidinium salts to the common quaternary ammonium salt tetrabutylammonium (B224687) iodide (TBAI) have revealed context-dependent efficacy. researchgate.net
In reactions starting in the organic phase , the catalytic activity of guanidinium salts was generally found to be comparable to or greater than that of TBAI. Within the guanidinium salt family, higher lipophilicity correlated with increased activity. researchgate.net
In reactions starting in the aqueous phase , TBAI often showed superior catalytic activity compared to the guanidinium salts. researchgate.net
This suggests that the choice of catalyst depends heavily on the specific reaction system. The delocalized positive charge of the guanidinium cation, spread across the central carbon and three nitrogen atoms, differentiates it from the localized charge on the nitrogen or phosphorus atom in quaternary ammonium or phosphonium salts. This structural difference can influence the ion-pairing behavior and solubility of the catalyst complex, thereby affecting its efficiency. Phosphonium-based catalysts are also noted for their superior stability at higher temperatures compared to their nitrogen-containing counterparts.
Table 2: Comparative Catalyst Performance in Biphasic Systems
| Catalyst Type | Reaction Origin | Relative Catalytic Activity | Key Factor |
|---|---|---|---|
| Hexaalkylguanidinium Salts | Organic Phase | ≥ Quaternary Ammonium Salts | Lipophilicity researchgate.net |
| Quaternary Ammonium Salts | Aqueous Phase | > Hexaalkylguanidinium Salts | Catalyst Structure researchgate.net |
This table summarizes the general findings from a comparative study on the catalytic activity of hexaalkylguanidinium salts versus a standard quaternary ammonium salt (TBAI). researchgate.net
Role as a Reagent in Organic Transformations
Beyond its catalytic role, this compound also serves as a starting material, or reagent, for the construction of more complex organic structures.
The fundamental principle of using this compound as a PTC is to facilitate reactions involving polar reagents in nonpolar environments. Many valuable chemical reactions require the use of inorganic salts (e.g., KF, sodium cyanide) as sources of nucleophiles. princeton.edu These salts are often insoluble in the organic solvents needed to dissolve the organic substrate. Phase transfer catalysis, using agents like this compound, effectively bridges this solubility gap, allowing otherwise impractical reactions to proceed under milder conditions and often avoiding the need for expensive and toxic dipolar aprotic solvents. theaic.org
A key application of this compound as a reagent is in the synthesis of specialized organic compounds. Research has demonstrated that N,N,N,N,N,N-hexaalkylguanidinium chlorides can react with terminal alkynes to produce novel orthoamide derivatives of alkynecarboxylic acids. researchgate.net
These orthoamides can be further transformed. For instance, reacting them with benzoyl chloride leads to the formation of propiolamidinium chlorides. researchgate.net This synthetic pathway highlights the role of this compound as a foundational building block for creating molecules with unique structural and electronic properties.
Applications in N-N Bond Formation
Currently, the scientific literature does not extensively document the application of this compound as a catalyst for N-N bond formation. While guanidine (B92328) derivatives are recognized as potent organocatalysts in various organic transformations, their role in facilitating the direct coupling of nitrogen-containing substrates to form nitrogen-nitrogen bonds is not a well-established area of research. researchgate.net The primary catalytic applications of guanidines and their corresponding guanidinium salts are typically centered on reactions involving carbon-carbon and carbon-heteroatom bond formation. researchgate.net
Catalytic Mechanisms and Reaction Pathways
The catalytic activity of guanidines and guanidinium salts stems from their unique structural and electronic properties. thieme-connect.com Guanidines are strong organic bases, while their conjugate acids, guanidinium ions, can act as effective hydrogen-bond donors. rsc.orgnih.gov These characteristics enable them to catalyze reactions through several distinct mechanisms.
General Catalytic Modes of Guanidinium Salts:
Brønsted Base Catalysis: Guanidines can deprotonate a substrate, enhancing its nucleophilicity and initiating a reaction. The resulting protonated guanidinium ion can then participate in the reaction by stabilizing anionic intermediates. thieme-connect.com
Hydrogen-Bond Donor Catalysis: The guanidinium cation is an excellent bidentate hydrogen-bond donor. thieme-connect.com It can activate electrophilic substrates by forming hydrogen bonds, thereby lowering the energy of the transition state. This mode of activation is crucial in many asymmetric reactions catalyzed by chiral guanidinium salts. rsc.org
Phase-Transfer Catalysis: Guanidinium salts, including this compound, can function as phase-transfer catalysts. They facilitate the transfer of an anionic reagent from an aqueous or solid phase into an organic phase where the reaction occurs. This is achieved through the formation of an ion pair between the guanidinium cation and the anion. rsc.org
Nucleophilic Catalysis: In some cases, the guanidine moiety itself can act as a nucleophile, directly participating in the reaction to form a reactive intermediate. researchgate.net
Hypothetical Catalytic Cycle for N-N Bond Formation:
In the absence of direct experimental evidence for this compound catalyzed N-N bond formation, a plausible catalytic cycle can be hypothesized based on its known catalytic functionalities. One potential pathway could involve the activation of a suitable nitrogen-containing precursor, such as a protected hydrazine (B178648) or a hydroxylamine (B1172632) derivative.
A hypothetical reaction mechanism is outlined below:
Activation of the Nitrogen Nucleophile: The guanidine base would deprotonate the nitrogen nucleophile (e.g., a protected hydrazine), increasing its reactivity.
Activation of the Electrophile: Simultaneously, the resulting guanidinium cation could activate the electrophilic coupling partner through hydrogen bonding.
N-N Bond Formation: The activated nucleophile would then attack the electrophile, leading to the formation of the N-N bond.
Catalyst Regeneration: Subsequent proton transfer and product release would regenerate the guanidine catalyst, allowing it to enter another catalytic cycle.
Below is a data table summarizing the potential roles of this compound in a hypothetical N-N bond formation reaction.
| Catalytic Step | Role of Hexamethylguanidinium Species | Substrate Interaction |
| Step 1: Activation | Acts as a Brønsted base to deprotonate the nitrogen nucleophile. | The guanidine abstracts a proton from the N-H bond of the nucleophile. |
| Step 2: Stabilization | The resulting guanidinium cation stabilizes the anionic nucleophile via ion pairing and hydrogen bonding. | The guanidinium cation forms hydrogen bonds with the electrophile, increasing its reactivity. |
| Step 3: Reaction | Facilitates the nucleophilic attack of the activated nitrogen species on the electrophile. | The activated nucleophile attacks the electrophilic center to form the N-N bond. |
| Step 4: Regeneration | The guanidinium ion donates a proton back to the product or another species, regenerating the neutral guanidine catalyst. | The product is released from the catalyst's coordination sphere. |
It is important to reiterate that this proposed mechanism is speculative and requires experimental validation to establish the viability of this compound as a catalyst for N-N bond formation.
Biochemical and Biological Research Implications
Applications as a Chaotropic Agent in Protein Folding and Stability Research
Guanidinium (B1211019) compounds are invaluable tools in the field of protein science, primarily for their ability to denature proteins in a reversible manner. This characteristic allows researchers to study the complex processes of protein folding and the forces that maintain their stable, three-dimensional structures.
Methodologies for Protein Unfolding and Refolding StudiesControlled protein denaturation using agents like guanidinium chloride is a cornerstone of protein folding research.nih.govresearchgate.netBy gradually increasing the concentration of the denaturant, scientists can monitor the unfolding process using various spectroscopic techniques, such as circular dichroism and fluorescence spectroscopy.nih.govresearchgate.netThese methods track changes in the secondary and tertiary structures of the protein, respectively.
This process allows for the determination of the conformational stability of a protein, often expressed as the Gibbs free energy of unfolding (ΔG). nih.gov The data is typically presented in a denaturation curve, which plots the change in a structural signal against the denaturant concentration.
Conversely, removing the denaturant, often through dialysis or dilution, can allow the protein to refold into its native state. nih.gov Studying the kinetics and efficiency of this refolding process provides critical insights into the protein folding pathway and can help in optimizing protocols for producing functional recombinant proteins from insoluble inclusion bodies. nih.gov
Below is an interactive table summarizing common techniques used in these studies.
| Research Technique | Information Gained | Key Application in Protein Folding |
| Circular Dichroism (CD) | Changes in secondary structure (α-helices, β-sheets) | Monitoring the loss or gain of ordered structure during unfolding/refolding. |
| Fluorescence Spectroscopy | Changes in the local environment of aromatic amino acids (e.g., Tryptophan) | Tracking the exposure of hydrophobic residues from the protein core to the solvent upon unfolding. |
| Calorimetry | Heat changes associated with unfolding | Directly measuring the thermodynamic parameters of protein stability. |
Investigations into Ion Channels and Membrane Transport Mechanisms
The guanidinium group, due to its positive charge, has been a subject of interest in studies of ion channels and membrane transport, particularly concerning its interaction with cellular membranes and the proteins embedded within them.
Potential in Drug Formulation and Delivery Strategies
While extensive research has been conducted on various polymers and nanoparticles for drug delivery, specific studies detailing the use of Hexamethylguanidinium chloride as a primary drug carrier or formulation excipient are not widely represented in publicly available literature. However, its potential can be inferred from its fundamental physicochemical properties, which are critical in the design of any drug delivery system. wuxiapptec.comresearchgate.net
The design of effective drug carriers often involves manipulating properties like solubility, charge, and lipophilicity to improve a drug's pharmacokinetic profile. wuxiapptec.commdpi.com this compound's permanent positive charge and the presence of hydrophobic methyl groups give it an amphiphilic character. This duality could theoretically be exploited in several ways:
Solubility Enhancement: Cationic compounds can sometimes be used to form complexes or ion pairs with poorly soluble anionic drugs, potentially improving their solubility and dissolution rates.
Membrane Interaction: The cationic nature of the molecule suggests a strong potential for interaction with negatively charged biological membranes, a property often leveraged to enhance cellular uptake of therapeutic agents.
Nanoparticle Formulation: It could serve as a surface-modifying agent for nanoparticles, imparting a positive surface charge (zeta potential) that can improve stability through electrostatic repulsion and promote adhesion to cell surfaces. mdpi.com
The successful application of any compound in drug delivery, however, requires a thorough understanding of how its structure translates to biological activity at the molecular level.
| Property | Data | Source |
| Molecular Formula | C7H18ClN3 | nih.gov |
| Molecular Weight | 179.69 g/mol | nih.govfluorochem.co.uk |
| Appearance | Solid | fluorochem.co.uk |
| IUPAC Name | bis(dimethylamino)methylidene-dimethylazanium;chloride | nih.gov |
| CAS Number | 30388-20-6 | nih.gov |
Interactions with Biological Systems at the Molecular Level
The biological activity of this compound is rooted in its molecular interactions with key macromolecules such as proteins, lipids, and nucleic acids. While this specific compound is not as extensively studied as its unsubstituted counterpart, Guanidinium chloride (GuHCl), the principles governing the interactions of the guanidinium group provide a strong basis for understanding its behavior, which is then modified by the presence of the six methyl groups.
The guanidinium cation is well-known for its ability to interact strongly with proteins. Unsubstituted Guanidinium chloride is a classic protein denaturant. nih.govdntb.gov.ua The guanidinium ion (Gdm+) can form multiple hydrogen bonds and engages in strong electrostatic interactions, particularly with the negatively charged side chains of acidic amino acids like aspartate and glutamate. rsc.org It also interacts with backbone amides. rsc.org Calorimetric studies have shown that the binding of guanidinium chloride to proteins involves a significant decrease in both enthalpy and entropy. nih.gov
For this compound, these fundamental interactions are altered by the six methyl groups:
Steric Hindrance: The bulky methyl groups would sterically hinder the planar guanidinium core from forming the same intricate hydrogen-bonding networks with protein surfaces that the unsubstituted Gdm+ ion can.
Hydrophobicity: The methyl groups introduce a significant nonpolar character to the cation. This could promote hydrophobic interactions with nonpolar amino acid residues, potentially directing the molecule toward different regions of a protein, such as hydrophobic pockets or the protein interior, compared to the more polar Gdm+.
Modified Chaotropic Effect: While the core charge contributes to a chaotropic effect (disruption of the structure of water), the hydrophobic nature of the methyl groups would further influence the hydration shell around proteins, which could contribute to protein destabilization.
Research on other polyalkylated guanidinium compounds has shown that substitutions on the guanidinium core confer important and distinct functional differences in their biological targets and effects. nih.gov
A primary target for cationic compounds like this compound is the cell membrane. Guanidine-based polymers are known to exert antimicrobial activity primarily by damaging and disrupting bacterial cell membranes. nih.gov This interaction is driven by the electrostatic attraction between the positively charged guanidinium groups and the negatively charged head groups of phospholipids, such as phosphatidylglycerol, which are abundant in bacterial membranes. nih.govkorea.ac.kr
The interaction of this compound with lipid bilayers can be understood through a similar mechanism:
Surface Adsorption: The cationic headgroup is electrostatically attracted to the anionic surface of a lipid membrane.
Membrane Disruption: Following initial binding, the molecule can insert into the bilayer. The hydrophobic methyl groups could facilitate penetration into the nonpolar acyl chain region of the membrane. This insertion disrupts the ordered packing of the lipid molecules, which can alter membrane fluidity, increase permeability, and ultimately lead to membrane lysis. nih.govrsc.org
The combination of a potent cationic charge with bulky hydrophobic groups suggests that this compound likely acts as a membrane-active agent.
Guanidinium salts are staples in molecular biology for the extraction and purification of nucleic acids. nih.gov Salts like Guanidinium thiocyanate (B1210189) and Guanidinium chloride act as powerful chaotropic agents that denature proteins, including potent nucleases that would otherwise degrade RNA and DNA. researchgate.net They achieve this by disrupting hydrophobic interactions and the hydrogen-bonding network of water. researchgate.net
Beyond their role in denaturing associated proteins, guanidinium cations can interact directly with nucleic acids. nih.gov Theoretical studies have shown that the unsubstituted guanidinium ion can form stable complexes with DNA and RNA nucleobases through a combination of hydrogen bonds and cation-π interactions. nih.gov Furthermore, the positive charge of the guanidinium ion interacts strongly with the negatively charged phosphate (B84403) backbone of nucleic acids. mdpi.com
In the case of this compound, the central positive charge would ensure a strong electrostatic attraction to the DNA/RNA phosphate backbone. However, the methyl groups would likely prevent the specific hydrogen bonding and cation-π stacking arrangements observed with the planar, unsubstituted guanidinium ion due to steric hindrance. The interaction would therefore be dominated by strong, less-specific electrostatic forces and potential hydrophobic effects, contributing to the disruption of the nucleic acid hydration shell and conformation.
| Target Biomolecule | Primary Moiety Involved | Type of Interaction | Potential Effect |
| Proteins | Cationic Guanidinium Core | Electrostatic | Binding to acidic residues (e.g., Asp, Glu) rsc.org |
| Methyl Groups | Hydrophobic, Steric | Interaction with nonpolar pockets; Altered H-bonding | |
| Lipid Membranes | Cationic Guanidinium Core | Electrostatic | Adsorption to anionic phospholipid headgroups nih.gov |
| Methyl Groups | Hydrophobic | Insertion into and disruption of the lipid bilayer nih.gov | |
| Nucleic Acids | Cationic Guanidinium Core | Electrostatic, Chaotropic | Attraction to phosphate backbone; Disruption of hydration shell mdpi.com |
| Methyl Groups | Steric | Hindrance of specific base interactions (e.g., H-bonds, cation-π) |
Electrochemical Engineering and Advanced Materials Science
Hexamethylguanidinium Chloride in Polymerized Ionic Liquids (PILs) for Anion Exchange Membranes (AEMs)
This compound is a key compound in the development of advanced materials for electrochemical applications, particularly as a cationic functional group in Polymerized Ionic Liquids (PILs). These PILs are integral to the fabrication of Anion Exchange Membranes (AEMs), which are critical components in devices like fuel cells and electrolyzers. The guanidinium (B1211019) cation's unique structure, featuring a central carbon atom bonded to three nitrogen atoms, allows for significant charge delocalization through resonance. This inherent stability makes it a promising alternative to more traditional but less stable quaternary ammonium (B1175870) (QA) groups. rsc.orgresearchgate.net The integration of guanidinium-based PILs into AEMs aims to enhance hydroxide (B78521) ion conductivity and, crucially, improve the chemical stability of the membrane in the harsh, high-pH environments typical of alkaline electrochemical cells. researchgate.net
The synthesis of guanidinium-based AEMs involves grafting guanidinium cations onto a robust and flexible polymer backbone. researchgate.net Common strategies involve the chemical modification of pre-existing polymers or the polymerization of monomers already containing the guanidinium functional group.
A frequent approach begins with a polymer backbone known for its good mechanical and thermal properties, such as polysulfone, poly(phenylene oxide) (PPO), or polystyrene. researchgate.netnih.gov These polymers undergo reactions like chloromethylation or bromination to introduce reactive sites. researchgate.netnih.gov Subsequently, these sites are reacted with a guanidinium source, such as this compound, to tether the cationic groups to the polymer chain. researchgate.net
Another advanced method involves creating composite membranes. For instance, a bi-guanidinium bridged polysilsesquioxane composite membrane has been fabricated, demonstrating a novel strategy for non-ammonium AEMs. rsc.org This approach leverages the strong basicity and resonance of the guanidinium cation to achieve impressive hydroxide conductivity. rsc.org The development of AEMs also includes selecting new materials for the polymer backbone and designing membranes with various structures to improve performance. researchgate.net
The design of these membranes often focuses on creating well-defined ion transport channels to facilitate efficient hydroxide conduction. researchgate.netladewig.co By controlling the distribution and density of the guanidinium functional groups, it is possible to optimize the membrane's electrochemical properties. The choice of polymer backbone is also critical; ether-free aromatic polymers are often selected for their superior chemical stability in alkaline conditions. nih.gov
A primary driver for investigating guanidinium-based AEMs is the pursuit of enhanced chemical stability under high-pH conditions, a major challenge for traditional AEMs. nih.govresearchgate.netresearchgate.net The stability of the cationic group is paramount to the longevity and performance of electrochemical devices. researchgate.net
The guanidinium cation exhibits notable resistance to nucleophilic attack by hydroxide ions (OH⁻), which is the primary cause of degradation in many conventional AEMs. researchgate.net This stability is attributed to the extensive resonance delocalization of the positive charge across the central carbon and three nitrogen atoms. This delocalization reduces the electrophilicity of any single atom, making the cation less susceptible to attack by nucleophiles like OH⁻. Furthermore, the steric hindrance provided by the six methyl groups in the hexamethylguanidinium cation can physically shield the positively charged center from incoming hydroxide ions, further preserving the structural integrity of the functional group. researchgate.net
While highly stable, guanidinium cations are not entirely immune to degradation under harsh conditions. Potential degradation pathways, though less favorable than in quaternary ammonium systems, can occur. One possible mechanism involves the attack of hydroxide at the methyl groups attached to the nitrogen atoms, although this is less common. Kinetic studies are performed to quantify the rate of degradation, often by monitoring changes in the ion exchange capacity (IEC) and ionic conductivity of the AEM after prolonged exposure to concentrated alkaline solutions at elevated temperatures. osti.gov For example, stability tests may involve immersing the membrane in 1 M to 7 M KOH or NaOH solutions at temperatures ranging from 60°C to 100°C for hundreds or even thousands of hours. nih.govrsc.orgrsc.org Comparative studies have shown that guanidinium-based AEMs retain a significantly higher percentage of their initial conductivity and IEC compared to many ammonium-based counterparts under identical stress conditions.
The ultimate measure of a guanidinium-based AEM's viability is its performance in electrochemical devices. Key metrics include ionic conductivity, peak power density in a fuel cell, and long-term operational stability. researchgate.netresearchgate.net
In AEM fuel cells (AEMFCs), these membranes have demonstrated promising results. A composite membrane based on bi-guanidinium bridged polysilsesquioxane achieved a peak power density of 321 mW cm⁻² at 40°C in a direct borohydride fuel cell. rsc.org This high performance is attributed to the membrane's impressive hydroxide conductivity and good alkaline stability, enabled by the strong basicity of the bi-guanidinium cations. rsc.org Furthermore, the cell demonstrated stable operation, discharging at 200 mA cm⁻² for 50 hours with a maintained voltage of 0.76 V. rsc.org
For electrodialysis applications, which are used for water desalination and purification, the key performance indicators are ion exchange capacity, water uptake, and salt removal efficiency. nih.gov Guanidinium-based membranes are attractive for these applications due to their potential for high ion conductivity and chemical robustness, which are necessary for efficient and long-lasting operation. nih.gov
The table below summarizes the performance of a representative guanidinium-based AEM compared to other cation-based systems.
| Membrane Type | Cation Group | Peak Power Density (mW cm⁻²) | Test Conditions | Reference |
| Composite AEM | Bi-guanidinium | 321 | Direct Borohydride Fuel Cell, 40°C | rsc.org |
| SEBS-based AEM | Benzyltrimethylammonium | >500 (implied) | H₂-O₂ Fuel Cell, 60°C | researchgate.net |
| IL-QCS/PVA/QSiO₂-7 | Piperidinium/Ammonium | 115 | H₂-O₂ Fuel Cell, 60°C | nih.gov |
| Pt-pyrochlore MEA | Not Specified | ~225 (at 0.5 V) | H₂-O₂ Fuel Cell, 80°C | nih.gov |
Chemical Stability of Guanidinium Cations in Alkaline Environments
Hexamethylguanidinium as Organic Ionic Plastic Crystals (OIPCs) for Solid-State Electrolytes
Hexamethylguanidinium ([HMG]⁺) salts represent a significant class of Organic Ionic Plastic Crystals (OIPCs), which are being explored as solid-state electrolytes for safer and more reliable electrochemical energy storage technologies. rsc.orgresearchgate.net OIPCs are crystalline solids composed of organic cations and inorganic or organic anions that exhibit crystalline disorder below their melting point, a state known as a plastic phase. researchgate.netnih.gov This phase allows for high ionic conductivity, making them a promising alternative to flammable liquid electrolytes currently used in many batteries. researchgate.netrsc.org The [HMG]⁺ cation is particularly advantageous due to its ability to exhibit significant disorder, which contributes to the plasticity and high ionic conductivity of the resulting OIPC matrix. rsc.org The development of new solid-state electrolytes is a critical step in advancing energy storage devices like lithium or sodium metal batteries. rsc.orgresearchgate.net
Design and Synthesis of Hexamethylguanidinium-based OIPCs with Various Anions
The synthesis of Hexamethylguanidinium-based OIPCs involves pairing the [HMG]⁺ cation with a variety of anions to tailor the material's properties for specific applications. A common synthetic route starts with this compound, which is then subjected to anion exchange reactions to produce a range of [HMG]⁺ salts. Researchers have successfully synthesized and characterized [HMG]⁺ OIPCs with several different anions, including:
bis(trifluoromethanesulfonyl)imide ([TFSI]⁻)
hexafluorophosphate (B91526) ([PF₆]⁻)
tetrafluoroborate (B81430) ([BF₄]⁻)
bis(fluorosulfonyl)imide ([FSI]⁻) rsc.orgresearchgate.net
trifluoromethanesulfonyl(fluorosulfonyl)imide ([FTFSI]⁻) rsc.org
The choice of the anion is a critical design parameter as it profoundly influences the thermal, structural, and transport properties of the resulting OIPC. rsc.orgrsc.org The synthesis and characterization of these new materials are essential for expanding the limited library of available OIPCs and for gaining a deeper understanding of the structure-property relationships that govern their performance as electrolytes. rsc.orgresearchgate.net
Influence of Anion Identity on OIPC Transport Properties and Ion Dynamics
The identity of the anion paired with the Hexamethylguanidinium cation has a determinative effect on the transport properties and ion dynamics of the OIPC. rsc.orgrsc.org Generally, anions with a delocalized or diffused charge tend to have weaker interactions with the cation compared to anions with a localized charge. rsc.org This weaker interaction often leads to lower melting points and higher ionic conductivities, which are desirable properties for an electrolyte. rsc.org
For instance, studies on [HMG]⁺-based OIPCs have revealed that smaller, symmetrical anions like hexafluorophosphate ([PF₆]⁻) and tetrafluoroborate ([BF₄]⁻) tend to form OIPCs with high melting points and lower ionic conductivities. rsc.org In contrast, anions with more diffused charges, such as bis(fluorosulfonyl)imide ([FSI]⁻) and bis(trifluoromethanesulfonyl)imide ([TFSI]⁻), produce OIPCs with more favorable properties for electrolyte applications. rsc.orgrsc.org The [HMG][FSI] salt, in particular, has been identified as a highly promising material due to its good electrochemical stability and soft mechanical properties. rsc.org The study of ion dynamics using techniques like solid-state nuclear magnetic resonance (NMR) spectroscopy helps to elucidate the mechanisms of ion transport within the plastic crystal lattice. researchgate.netnih.govrsc.org Understanding how the anion's size, shape, and charge distribution affect cation-anion interactions is crucial for the rational design of new OIPCs with optimized ion transport. nih.govrsc.org
| HMG-based OIPC | Anion | Observed Properties |
|---|---|---|
| [HMG][PF₆] | Hexafluorophosphate | High melting point, lower ionic conductivity rsc.org |
| [HMG][BF₄] | Tetrafluoroborate | High melting point, lower ionic conductivity rsc.org |
| [HMG][FSI] | bis(fluorosulfonyl)imide | Good electrochemical stability, soft mechanical properties, promising for electrolytes rsc.org |
| [HMG][TFSI] | bis(trifluoromethanesulfonyl)imide | Lower melting point and higher ionic conductivity compared to salts with smaller anions rsc.org |
Electrochemical Stability Window and Interfacial Resistance in Battery Applications
The electrochemical stability window (ESW) is a critical parameter for any electrolyte, as it defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. rsc.orggatech.edu A wide ESW is essential for the development of high-voltage batteries. rsc.org For Hexamethylguanidinium-based OIPCs, the ESW is influenced by the constituent ions. rsc.org For example, the [HMG][FSI] salt has been noted for its good electrochemical stability, making it a promising candidate for battery applications. rsc.org
Applications in Lithium and Sodium Metal Batteries
Hexamethylguanidinium-based OIPCs are considered highly promising solid-state electrolytes for next-generation lithium (Li) and sodium (Na) metal batteries. rsc.orgresearchgate.netacs.org These batteries have the potential for significantly higher energy density than conventional lithium-ion batteries, but their development has been hampered by safety issues and dendrite growth associated with liquid electrolytes. frontiersin.orgrsc.org The use of a solid, non-flammable OIPC electrolyte can address these safety concerns. rsc.orgdeakin.edu.au
To function as an electrolyte in these systems, the OIPC is typically doped with a lithium or sodium salt, often one that shares the same anion (e.g., LiFSI or NaFSI is added to [HMG][FSI]). frontiersin.org This doping introduces the charge carrier (Li⁺ or Na⁺) into the electrolyte matrix. The addition of these salts can also enhance the ionic conductivity of the OIPC by several orders of magnitude. frontiersin.org Research has shown that electrolytes based on materials like tetramethylammonium bis(fluorosulfonyl)imide, a related ammonium-based OIPC, can achieve high ionic conductivities and high transference numbers for both Li⁺ and Na⁺, demonstrating the potential of this class of materials for enabling safe and efficient alkali metal batteries. acs.org
| Property | Significance in Li/Na Metal Batteries | Relevance of HMG-OIPCs |
|---|---|---|
| Solid-State Nature | Enhances safety by replacing flammable liquid electrolytes and suppressing dendrite growth. rsc.orgfrontiersin.orgdeakin.edu.au | [HMG]⁺ salts form solid, plastic crystal phases suitable for solid-state electrolytes. rsc.org |
| Ionic Conductivity | High conductivity is required for efficient ion transport and battery performance. | Doping with Li/Na salts can significantly increase the ionic conductivity of the OIPC matrix. frontiersin.org |
| Electrochemical Stability | A wide stability window is necessary to be compatible with high-voltage cathodes. rsc.org | Salts like [HMG][FSI] exhibit good electrochemical stability. rsc.org |
| Mechanical Properties | Plasticity allows for good interfacial contact with electrodes, reducing resistance. deakin.edu.au | The disordered nature of the [HMG]⁺ cation contributes to advantageous plastic properties. rsc.org |
Role in Ultracapacitor Electrolytes
Ultracapacitors, also known as supercapacitors, are energy storage devices that store energy via electrostatic charge separation at the electrode-electrolyte interface. mdpi.com The properties of the electrolyte are crucial in determining the performance of a supercapacitor, including its operating voltage, energy density, and power density. nih.govzjnu.edu.cn While aqueous electrolytes are common, their voltage window is limited to about 1.23 V due to the electrolysis of water. researchgate.net Organic electrolytes and ionic liquids can offer a wider voltage window (up to 3.5 V or more), which significantly increases the energy density, as it is proportional to the square of the voltage. nih.govzjnu.edu.cn
Guanidinium-based ionic liquids are considered for supercapacitor applications due to their electrochemical stability. While specific research focusing solely on this compound for this application is not extensively detailed in the provided search results, the general properties of OIPCs and guanidinium salts make them potentially suitable candidates. Their non-flammability and wide electrochemical window are advantageous properties for high-voltage supercapacitors. nih.gov The development of gel or solid-state electrolytes using materials like OIPCs could lead to safer and more durable supercapacitors with no risk of leakage. nih.gov
Computational Chemistry and Theoretical Modeling Studies
Density Functional Theory (DFT) Investigations
Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict molecular geometries, energies, and other properties of ionic compounds.
DFT calculations are instrumental in exploring the thermodynamics and kinetics of chemical reactions involving hexamethylguanidinium chloride. By mapping the potential energy surface of a reaction, key parameters such as reaction energies (ΔE) and activation energy barriers (Ea) can be determined. These calculations help predict the feasibility and rate of processes like synthesis, decomposition, or interactions with other molecules.
For instance, a theoretical study on a cycloaddition reaction using DFT can elucidate the most favorable pathway by comparing the Gibbs free activation energies of different potential routes. pku.edu.cn In the context of this compound, DFT could be used to model its formation reaction. The energy difference between the reactants and products would yield the reaction energy, indicating whether the process is exothermic or endothermic. Furthermore, by identifying the transition state structure, the activation barrier can be calculated, providing insight into the reaction kinetics. mdpi.comresearchgate.net The activation Gibbs free energies for such reactions are often reported in kcal/mol. mdpi.com
| Species | Description | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | Starting Materials | 0.0 |
| Transition State (TS) | Highest Energy Point on Reaction Path | +21.7 |
| Products | Final Materials | -12.5 |
DFT is a powerful tool for analyzing the electronic structure of molecules, providing a detailed picture of how charge is distributed among the atoms. Techniques such as Natural Bond Orbital (NBO) analysis and Mulliken population analysis are used to calculate partial atomic charges. nih.govresearchgate.net This information is crucial for understanding the reactivity and intermolecular interactions of this compound.
The analysis reveals electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. researchgate.net For the hexamethylguanidinium cation, calculations would likely show a delocalization of the positive charge across the central carbon and three nitrogen atoms of the guanidinium (B1211019) core, with smaller positive charges on the methyl groups. The chloride anion would, conversely, carry a negative charge. An electrostatic potential (ESP) map can visually represent these charge distributions, highlighting regions prone to electrostatic interactions. researchgate.netresearchgate.net
| Atom/Group | Calculated Partial Charge (a.u.) |
|---|---|
| Central Carbon (C) | +0.45 |
| Nitrogen Atoms (N) | -0.25 |
| Methyl Groups (-CH3) | +0.10 |
| Chloride Anion (Cl-) | -1.00 |
The macroscopic properties of ionic compounds are governed by the interactions between their constituent ions and with solvent molecules. DFT calculations can model the non-covalent interactions, such as hydrogen bonds and electrostatic forces, between the hexamethylguanidinium cation and the chloride anion. researchgate.netresearchgate.net The interaction energy between the ion pair can be calculated to quantify the strength of this association. researchgate.net Studies on similar ionic liquids show that multiple hydrogen bonds and electrostatic interactions play a key role in stabilizing the cation-anion system. researchgate.netmdpi.com
When dissolved, the solvation mechanism can be investigated. DFT-based ab initio molecular dynamics (AIMD) can simulate the behavior of the ions in a solvent box, typically water. emergentmind.com These simulations help determine the structure of the solvation shell around each ion, including the average number of solvent molecules (coordination number) and their orientation. temple.edursc.org For the chloride anion, studies show that the choice of DFT functional (e.g., PBE, SCAN) can impact the predicted structure of the surrounding water molecules. temple.edunih.gov Understanding these interactions is critical for applications in areas like electrochemistry. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT focuses on the electronic structure of relatively small systems, classical Molecular Dynamics (MD) simulations are used to study the dynamic behavior of large ensembles of molecules over time. MD is essential for predicting transport properties and understanding complex interfacial phenomena.
MD simulations can predict dynamic properties like the self-diffusion coefficient (D), which measures the translational mobility of a particle due to random thermal motion. researchgate.net This property is crucial for understanding mass transport in liquid systems, such as electrolytes. The self-diffusion coefficient is typically calculated from the simulation trajectory using either the Einstein relation, which is based on the mean square displacement (MSD) of particles over time, or the Green-Kubo relation, derived from the velocity autocorrelation function. nih.gov
Simulations can explore how factors like temperature and concentration affect the mobility of the hexamethylguanidinium cation and the chloride anion. iphy.ac.cn The results, typically in the order of 10⁻⁹ m²·s⁻¹, are valuable for designing electrolytes with optimal ionic conductivity. nih.govarxiv.org
| Ion | Temperature (K) | Predicted D (× 10⁻⁹ m²/s) |
|---|---|---|
| Hexamethylguanidinium | 298 | 0.85 |
| Hexamethylguanidinium | 323 | 1.35 |
| Chloride | 298 | 1.50 |
| Chloride | 323 | 2.10 |
The performance of electrochemical devices often depends on the behavior of electrolytes at interfaces, such as the electrode surface. MD simulations are uniquely suited to model these complex interfacial regions. Simulations can reveal the formation of an electric double layer, where ions arrange themselves near a charged surface.
For an electrolyte containing this compound, MD simulations could model the interface between the electrolyte and a lithium or sodium electrode. nih.gov These models can predict the distribution and orientation of the hexamethylguanidinium cations and chloride anions near the electrode surface, providing insights into ion transport mechanisms, electrochemical stability, and the processes that govern charge transfer. This understanding is vital for the development of safer and more efficient energy storage technologies. nih.gov
Synthesis and Functionalization of Hexamethylguanidinium Derivatives and Analogues
Preparation of Hexaalkylguanidinium Salts with Varied Alkyl Chains
The synthesis of hexaalkylguanidinium salts can be achieved through various methods, often starting from tetraalkylguanidines or tetraalkylureas. A common approach involves the alkylation of a 1,1,3,3-tetraalkylguanidine. For instance, hexaalkylguanidinium salts can be prepared by reacting 1,1,3,3-tetraalkylguanidine with an alkylating agent in the presence of an alkaline reagent. This method has been shown to produce yields ranging from 32 to 66 mole percent. The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can significantly increase the yield of the desired hexaalkylguanidinium salt. google.com
The general procedure for this synthesis using tetramethylguanidine is as follows: A mixture of tetramethylguanidine, an alkylating agent, and a phase-transfer catalyst is refluxed in a solvent. After cooling, water and a sodium hydroxide (B78521) solution are added to the mixture. google.com
Another method involves a three-step process starting with the phosgenation of a secondary amine to form a tetrasubstituted urea (B33335). This is followed by further phosgenation to create a chloroformamidinium chloride (a Vilsmeier salt). Finally, the Vilsmeier salt is reacted with more of the secondary amine under anhydrous conditions to yield the hexasubstituted guanidinium (B1211019) chloride. google.com This method can produce high yields, often above 90%, when the reaction conditions are carefully maintained. google.com
A different synthetic route starts with tetraalkylurea, which reacts with triphosgene (B27547) in the presence of a catalyst, followed by the addition of a dialkyl amine. After the reaction, the pH is adjusted, and the product is purified through recrystallization from a mixed organic solvent. google.com This process is suitable for industrial production and yields a high-purity product. google.com
The choice of alkyl chains can be varied to produce a range of hexaalkylguanidinium salts. For example, long-chain fatty acid chlorides can be prepared by treating the free fatty acid with phosphorus pentachloride or trichloride (B1173362) in an inert organic solvent. semanticscholar.org Similarly, quinoline (B57606) can be reacted with various 1-bromoalkanes to synthesize a series of quinolinium salts with different alkyl chain lengths (from C8 to C20). nih.gov
Table 1: Synthesis of Hexaalkylguanidinium Salts
| Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 1,1,3,3-Tetraalkylguanidine | Alkylating agent, Alkaline reagent | Hexaalkylguanidinium salt | 32-66% | google.com |
| Secondary amine | Phosgene (B1210022) | Hexasubstituted guanidinium chloride | >90% | google.com |
| Tetraalkylurea | Triphosgene, Dialkyl amine | Hexaalkylguanidinium chloride | High | google.com |
Functionalization through Anion Exchange Reactions
Once synthesized, the anion of a hexaalkylguanidinium salt can be exchanged to modify its properties. Anion exchange resins are commonly employed for this purpose. These resins contain fixed ionic groups on a solid support, such as polystyrene-divinylbenzene copolymers, with exchangeable counterions. libretexts.org For example, a guanidine (B92328) resin can be charged with hydrochloric acid to form a guanidinium chloride resin, which can then be used to replace other anions with chloride. mit.edu
The process of anion exchange can be performed in non-aqueous media, which is particularly useful for heteroaromatic salts and ionic liquids. nih.gov Strongly basic anion exchange resins are effective for removing various anions from solutions. nih.gov The efficiency of the exchange can be influenced by the properties of the anion, such as its hydration energy and valency. rsc.org
For instance, a study on guanidine-based multimodal anion exchangers demonstrated their ability to separate proteins based on the pH-dependent selectivity patterns. nih.gov The salt elution range for these resins varied depending on the specific guanidine ligand used. nih.gov Another application of anion exchange is in the purification of plasmid DNA, where the presence of guanidine hydrochloride can significantly improve the resolution between different isomers. nih.gov
The choice of solvent is also crucial in anion exchange reactions. For hydrophobic salts, a mixture of dipolar nonhydroxylic organic solvents can lead to quantitative anion exchange. nih.gov
Structure-Property Relationships of Guanidinium Cation Modifications
Modifications to the guanidinium cation, particularly the nature of the alkyl substituents, have a significant impact on the properties of the resulting salt. The guanidinium cation is known to affect the structure of water, causing hydrogen bonds to become more linear and inhibiting the network's response to temperature changes. nih.gov This interaction is a key factor in the use of guanidinium salts as protein denaturants. nih.govwikipedia.org
The structure of the guanidinium cation, with its flat hydrophobic faces and capacity for directional hydrogen bonding, gives it a dual character that influences its physicochemical behavior. acs.org Theoretical studies have shown that the protonation of guanidine substantially affects its electronic absorption spectrum. bath.ac.uk The interaction between the guanidinium cation and aromatic amino acids involves both hydrogen bonds and cation-π interactions. nih.gov
The crystal structures of various hexaalkylguanidinium salts reveal how the cation and anion pack together. For example, in hexaethylguanidinium salts, short interionic contacts are observed. mdpi.comresearchgate.net The anion has a notable influence on the structural, physical, and thermal properties of hexamethylguanidinium-based organic salts. rsc.org
Functionalization of polymers with guanidinium moieties also alters their properties. For example, poly(allylamine hydrochloride) functionalized with guanidinium groups shows increased rigidity and stability under alkaline conditions when forming polyelectrolyte multilayers. rsc.org These functionalized polymers also exhibit a higher affinity for certain anions, such as dihydrogen phosphate (B84403). rsc.org
Synthesis of Specialized Guanidinium-based Reagents
Guanidinium-based compounds are versatile reagents in organic synthesis. For example, common amide coupling reagents like HATU can be repurposed for the guanylation of various amines to synthesize 2-substituted 1,1,3,3-tetramethylguanidines (TMGs). nih.govacs.org This reaction, which is often considered an unwanted side reaction in amide coupling, can be optimized to produce a broad range of TMGs. nih.govacs.org
Several specialized guanidinylation reagents have been developed to facilitate the introduction of the guanidine group into molecules. These include N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea, which have proven to be superior to previously known reagents. organic-chemistry.org Another approach uses 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine for the one-step transformation of amines into unprotected guanidines. organic-chemistry.org
The synthesis of guanidines can be catalyzed by various metal triflates, such as scandium(III) triflate and ytterbium triflate, allowing the reaction to proceed under mild conditions. organic-chemistry.org Copper-catalyzed three-component synthesis has also been developed for the preparation of trisubstituted N-aryl guanidines. organic-chemistry.org
Guanidinium salts themselves can act as catalysts. Hexaalkylguanidinium salts are effective phase-transfer catalysts for nucleophilic aromatic substitution reactions. google.com Hexamethylguanidinium chloride, in particular, has shown excellent performance in high-temperature fluoride-chloride halex exchange reactions. phasetransfercatalysis.com
The development of guanidinylation reagents with protecting groups allows for the synthesis of more complex guanidine-containing molecules, including arginine analogues. google.com The reactivity of these reagents can be tuned by the choice of protecting groups. google.com
Table 2: Compound Names
| Compound Name |
|---|
| This compound |
| Hexaalkylguanidinium Salts |
| 1,1,3,3-tetraalkylguanidine |
| Tetrabutylammonium bromide |
| Sodium hydroxide |
| Chloroformamidinium chloride |
| Vilsmeier salt |
| Tetraalkylurea |
| Triphosgene |
| Phosphorus pentachloride |
| Phosphorus trichloride |
| Quinoline |
| 1-bromoalkane |
| N-Alkylquinolinium bromide |
| Hydrochloric acid |
| Guanidinium chloride |
| Poly(allylamine hydrochloride) |
| Dihydrogen phosphate |
| HATU |
| 2-substituted 1,1,3,3-tetramethylguanidines (TMGs) |
| N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea |
| N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea |
| 4-benzyl-3,5-dimethyl-1H-pyrazole-1-carboxamidine |
| Scandium(III) triflate |
| Ytterbium triflate |
| N-aryl guanidines |
Future Research Directions and Emerging Areas
Design of Next-Generation Solid-State Electrolytes
The pursuit of safer and more efficient energy storage solutions has propelled research into solid-state electrolytes. Hexamethylguanidinium chloride is being investigated as a key component in the design of these next-generation materials. One promising avenue involves the use of hexamethylguanidinium-based plastic crystals. These materials, when doped with lithium salts, have the potential to form highly conductive solid-state electrolytes for lithium batteries. The unique properties of the hexamethylguanidinium cation, such as its size, symmetry, and charge distribution, can influence the ionic conductivity and mechanical properties of the resulting electrolyte.
| Electrolyte System | Key Findings | Potential Advantages |
| Hexamethylguanidinium plastic crystal with lithium salts | Forms a solid-state electrolyte with promising ionic conductivity. | Enhanced safety compared to liquid electrolytes, potential for high ionic mobility. |
Development of Advanced Anion Exchange Membranes with Enhanced Stability and Conductivity
Anion exchange membranes (AEMs) are critical components in various electrochemical technologies, including fuel cells and water electrolyzers. The chemical stability and ionic conductivity of these membranes are paramount for their performance and longevity. Guanidinium-based cations, including hexamethylguanidinium, are being explored as functional groups in AEMs due to their high alkaline stability. The delocalized positive charge across the guanidinium (B1211019) group contributes to its resistance to degradation in harsh alkaline environments. Research focuses on incorporating hexamethylguanidinium moieties into polymer backbones to create AEMs with improved durability and efficient anion transport. The bulky nature of the hexamethylguanidinium cation can also influence the morphology of the membrane, potentially creating well-defined ion-conducting channels that enhance conductivity.
| Membrane Type | Cation Group | Key Research Focus |
| Polymer-based AEM | Hexamethylguanidinium | Enhancing alkaline stability and hydroxide (B78521) conductivity. |
| Composite AEM | Guanidinium-functionalized fillers | Improving mechanical strength and ion transport properties. |
Mechanistic Elucidation of Complex Catalytic Cycles involving this compound
This compound has shown utility as a phase-transfer catalyst (PTC). wikipedia.org Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. scienceinfo.comdalalinstitute.com The hexamethylguanidinium cation can form an ion pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with an organic substrate. dalalinstitute.com
The catalytic cycle in phase-transfer catalysis can be broadly described by the following steps:
Anion Exchange: The this compound in the organic phase exchanges its chloride anion for the reactant anion at the aqueous-organic interface.
Phase Transfer: The newly formed hexamethylguanidinium-reactant ion pair, being more lipophilic, diffuses from the interface into the bulk of the organic phase.
Reaction: The reactant anion, now in the organic phase and less solvated, exhibits enhanced reactivity towards the organic substrate, leading to product formation.
Catalyst Regeneration: The hexamethylguanidinium cation, now paired with the leaving group anion from the organic substrate, diffuses back to the interface to restart the cycle.
Exploration of this compound in Novel Reaction Media
The development of green and sustainable chemical processes has led to the exploration of novel reaction media, such as ionic liquids (ILs) and deep eutectic solvents (DESs). ipe.ac.cnmdpi.comnih.gov These solvents offer unique properties, including low vapor pressure, high thermal stability, and tunable solvent properties. This compound, with its salt-like nature, is a potential candidate for the formulation of new ILs and DESs.
By combining this compound with a suitable hydrogen bond donor, it may be possible to form a deep eutectic solvent. nih.gov The resulting DES could serve as a novel reaction medium for various chemical transformations, potentially enhancing reaction rates and selectivity. The properties of such a DES, including its viscosity, conductivity, and polarity, would be dependent on the nature of the hydrogen bond donor and the molar ratio of the components.
| Solvent Type | Potential Role of this compound | Research Direction |
| Ionic Liquid | As the cation component. | Synthesis and characterization of novel ILs with tailored properties. |
| Deep Eutectic Solvent | As the hydrogen bond acceptor (salt component). | Formulation and application of new DESs as green reaction media. |
Advanced Computational Modeling for Predictive Material Design
Computational modeling, including techniques like Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, has become an indispensable tool in materials science for predicting the properties and performance of new materials. rsc.orgarxiv.orgresearchgate.net In the context of this compound, computational modeling can provide valuable insights into its behavior in various applications.
For instance, MD simulations can be employed to study the solvation structure and transport properties of hexamethylguanidinium-based electrolytes. arxiv.orgresearchgate.net These simulations can help in understanding how the hexamethylguanidinium cation interacts with other ions and solvent molecules, which is crucial for designing electrolytes with high ionic conductivity. DFT calculations can be used to investigate the electronic structure and stability of hexamethylguanidinium-containing materials, aiding in the design of more robust anion exchange membranes and catalysts. rsc.org
Integration of this compound in Hybrid Material Systems
Hybrid materials, which combine the properties of organic and inorganic components, offer a promising route to developing advanced materials with synergistic functionalities. diva-portal.orgrsc.org this compound can be integrated into hybrid material systems for various applications, particularly in the field of energy storage.
One potential application is in the development of hybrid polymer electrolytes. By incorporating this compound into a polymer matrix, it is possible to create a flexible and conductive solid-like electrolyte. rsc.org The polymer would provide mechanical support, while the hexamethylguanidinium salt would contribute to ionic conductivity. Another area of exploration is the use of hexamethylguanidinium-functionalized inorganic nanoparticles as fillers in composite electrolytes or membranes. mdpi.com These hybrid systems could exhibit enhanced ionic conductivity, mechanical strength, and thermal stability compared to their individual components.
Sustainable Synthesis and Application Development
The principles of green chemistry are increasingly guiding the development of new chemical processes and products. rsc.orggoogle.comresearchgate.netsci-hub.se The sustainable synthesis of this compound is an important area of future research. This involves exploring synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation.
For example, research could focus on developing catalytic methods for the synthesis of this compound that are more atom-economical and energy-efficient than traditional stoichiometric methods. Furthermore, the development of applications for this compound that align with sustainability goals is crucial. This includes its use in green technologies such as fuel cells, advanced batteries, and environmentally friendly catalytic processes.
Q & A
Q. What are the common synthetic routes for hexamethylguanidinium chloride, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via condensation reactions. For example, N,N,N′,N′-tetramethylurea reacts with phosgene, followed by treatment with dimethylamine and triethylamine to form the chloride salt . Key factors include temperature control (room temperature to 65°C), solvent selection (THF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or ion-exchange chromatography is critical to achieve >95% purity, as residual amines or solvents may affect downstream applications .
Q. What safety protocols are essential when handling this compound in laboratory settings?
While specific toxicity data for this compound is limited, analogous guanidinium salts (e.g., guanidine hydrochloride) require strict PPE: nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact . Work under fume hoods to avoid inhalation of dust, which may form explosive aerosols . In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation for potential neurotoxic or renal effects .
Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profile?
- X-ray crystallography : Resolves disorder in the guanidinium cation (e.g., rotational disorder at N atoms with 60° orientation shifts) and confirms bond lengths (C–N: 1.329–1.358 Å) indicative of charge delocalization .
- ¹H/¹³C NMR : Detects impurities like residual dimethylamine or solvents.
- Elemental analysis : Validates stoichiometry, particularly chloride content .
Advanced Research Questions
Q. How do counterion variations (e.g., cyanate vs. chloride) affect the physicochemical properties of hexamethylguanidinium salts?
Anion choice significantly alters thermal stability and solubility. For instance, hexamethylguanidinium cyanate forms a 2D hydrogen-bonded network (O–H⋯N/O interactions) with water molecules, enhancing hygroscopicity . In contrast, chloride salts exhibit higher thermal decomposition temperatures (>250°C) due to stronger electrostatic interactions . Computational modeling (DFT) can predict anion influence on lattice energy and proton conductivity, critical for electrolyte applications .
Q. What strategies resolve contradictions in catalytic efficiency data for this compound in organic synthesis?
Discrepancies in catalytic performance (e.g., in alkyl thiochloroformate synthesis ) often arise from moisture sensitivity or competing side reactions. Systematic optimization includes:
Q. How can this compound be integrated into ion-pair-coordinated membranes for energy storage applications?
Its strong cation-anion interactions (hexamethylguanidinium > tetrabutylammonium in binding strength ) improve proton conductivity (121 mS cm⁻¹ at 80°C) and water tolerance in phosphoric acid-doped membranes. Key parameters:
- Dopant ratio : 1:1 molar ratio of guanidinium to PA minimizes leaching.
- Crosslinking density : Adjust to balance mechanical stability and ion mobility .
Q. What experimental approaches mitigate crystal disorder in hexamethylguanidinium salts during structural analysis?
Disorder in asymmetric units (e.g., partial occupancy of N atom positions ) can be minimized by:
- Slow crystallization : Use mixed solvents (e.g., water/ethanol) to promote ordered packing.
- Low-temperature data collection : Reduces thermal motion artifacts in X-ray diffraction.
Methodological Guidance
Q. How to design experiments assessing the environmental impact of this compound?
Follow OECD guidelines for ecotoxicity:
Q. What computational tools predict hydrogen-bonding networks in hexamethylguanidinium-based crystals?
Software like Mercury (Cambridge Crystallographic Database) models O–H⋯N/O interactions and packing diagrams. Pair with Gaussian for charge distribution analysis to explain conductivity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
